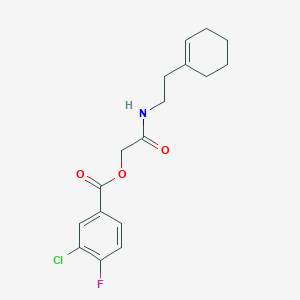

![molecular formula C23H19N5O3S B2611686 N-(benzimidazolo[1,2-c]quinazolin-6-yl)-4-(dimethylsulfamoyl)benzamide CAS No. 361173-60-6](/img/structure/B2611686.png)

N-(benzimidazolo[1,2-c]quinazolin-6-yl)-4-(dimethylsulfamoyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

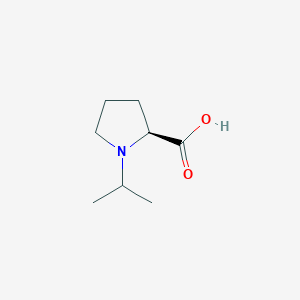

“N-(benzimidazolo[1,2-c]quinazolin-6-yl)-4-(dimethylsulfamoyl)benzamide” is a chemical compound . It’s a derivative of quinazoline, a class of compounds known for their significant biological activities .

Synthesis Analysis

Quinazoline derivatives have been synthesized using various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . The synthesis of similar compounds involves the introduction of an aryl group with a basic amide side chain on the 4′ position linked to the amide of the C-2 substituted quinazoline scaffold .Chemical Reactions Analysis

Quinazoline derivatives have been involved in a variety of chemical reactions. For instance, the Aza-Diels-Alder reaction, which involves the coupling of imine and electron-rich alkene, has been used in the synthesis of quinazoline derivatives .Applications De Recherche Scientifique

Antiviral Activities

Compounds with structural similarities to N-(benzimidazolo[1,2-c]quinazolin-6-yl)-4-(dimethylsulfamoyl)benzamide have been explored for their antiviral activities. Novel 2,3-disubstituted quinazolin-4(3H)-ones, synthesized using microwave-assisted techniques, demonstrated significant antiviral activity against a range of viruses, including influenza A and avian influenza (H5N1), by inhibiting virus replication in cell culture (Selvam et al., 2007).

Anticancer Activities

Another research avenue investigates the anticancer potential of derivatives. Isoindolo[1,2-b]quinazolin-12(10H)-ones and isoindolo[2,1-a]benzimidazoles, related to batracylin, a known antitumor agent, showed promise as cytotoxic agents against leukemia cell lines. These compounds maintained the ability to inhibit topoisomerase II, crucial for their antitumor activity, without inducing unscheduled DNA synthesis, a marker of acute toxicity (Meegalla et al., 1994).

Antimicrobial Activities

Benzimidazo[1,2-c]quinazoline derivatives have been evaluated for their antimicrobial properties. A study synthesized several derivatives and tested their effectiveness against bacterial strains like Escherichia coli and Staphylococcus aureus, as well as fungal strains such as Candida albicans, showcasing their potential in combating microbial infections (Shri et al., 2015).

Anticonvulsant Activities

The quest for new anticonvulsant agents led to the synthesis of N‐(4‐substitutedphenyl)‐4‐(1‐methyl (or 1,2‐dimethyl)‐4‐oxo‐1,2‐dihydroquinazolin‐3(4H)‐yl)‐alkanamides, displaying promising anticonvulsant activity. This indicates the therapeutic potential of these compounds in epilepsy treatment and related neurological disorders (Noureldin et al., 2017).

Orientations Futures

Quinazoline derivatives have drawn immense attention due to their significant biological activities . The introduction of an aryl group with a basic amide side chain on the 4′ position linked to the amide of the C-2 substituted quinazoline scaffold has been proven to be an effective approach to improve the anti-angiogenic activity of quinazoline derivatives . This suggests potential future directions for the development of new compounds with enhanced biological activities.

Propriétés

IUPAC Name |

N-(benzimidazolo[1,2-c]quinazolin-6-yl)-4-(dimethylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N5O3S/c1-27(2)32(30,31)16-13-11-15(12-14-16)22(29)26-23-25-18-8-4-3-7-17(18)21-24-19-9-5-6-10-20(19)28(21)23/h3-14H,1-2H3,(H,25,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSKJJWKKZIPZIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2611603.png)

![N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2611605.png)

![3-nitro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2611606.png)

![4-methyl-3-{[(2-methylphenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-4H-1,2,4-triazole](/img/structure/B2611611.png)

![4-(4-chlorobenzyl)-2-(2,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2611613.png)

![Benzo[d]thiazol-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone](/img/structure/B2611618.png)

![(1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-benzylpiperidin-1-yl)methanone](/img/structure/B2611621.png)